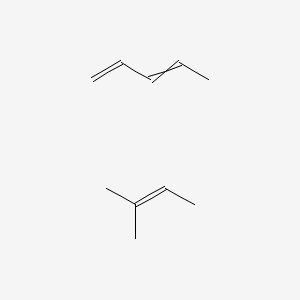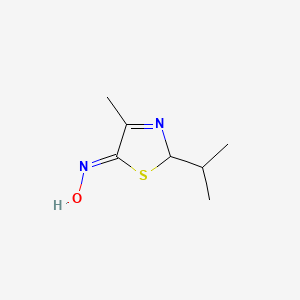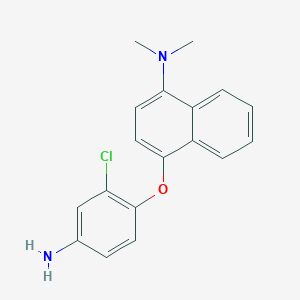![molecular formula C8H11BrS2 B14428851 7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene CAS No. 81770-76-5](/img/structure/B14428851.png)
7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene is a chemical compound characterized by a unique spirocyclic structure containing sulfur and bromine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 1,4-dithiaspiro[4.5]dec-6-ene using bromine or a bromine source in an organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfur atoms in the spirocyclic structure can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the sulfur atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to sulfoxides or sulfides .
Wissenschaftliche Forschungsanwendungen
7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Wirkmechanismus
The mechanism by which 7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene exerts its effects is primarily through its reactive bromine and sulfur atoms. These atoms can interact with various molecular targets, leading to changes in chemical and physical properties. The specific pathways involved depend on the context of its application, such as in organic synthesis or materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiaspiro[4.5]dec-6-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-8,8-dimethyl-1,4-dithiaspiro[4.4]non-6-ene: Contains a similar spirocyclic structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene is unique due to the presence of both bromine and sulfur atoms in its structure.
Eigenschaften
CAS-Nummer |
81770-76-5 |
|---|---|
Molekularformel |
C8H11BrS2 |
Molekulargewicht |
251.2 g/mol |
IUPAC-Name |
7-bromo-1,4-dithiaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C8H11BrS2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h6H,1-5H2 |
InChI-Schlüssel |
VGSBAAQKWASGBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2(C1)SCCS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


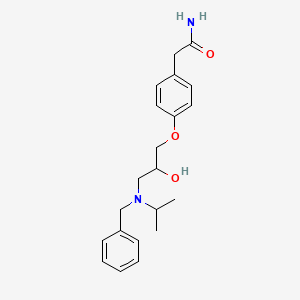
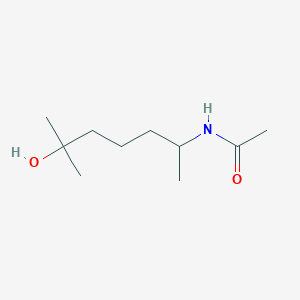
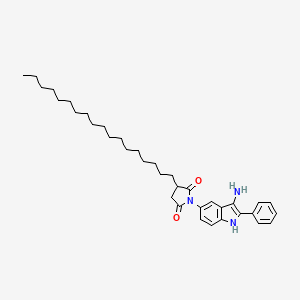
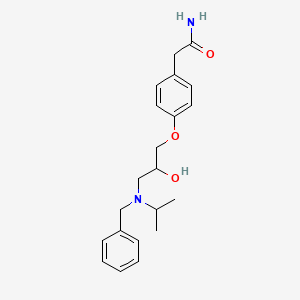
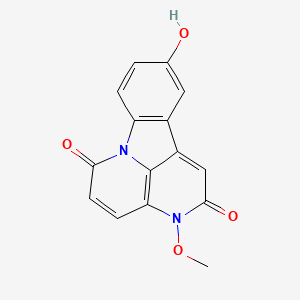
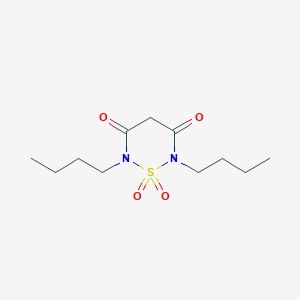

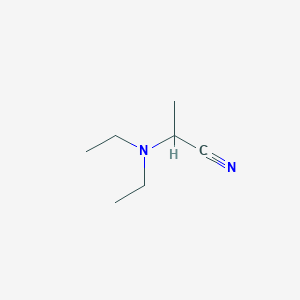
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
